3-(2-Methyloxolan-3-yl)prop-2-ynoic acid
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Overview
Description
3-(2-Methyloxolan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O3 It is a derivative of propiolic acid, featuring a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxolan-3-yl)prop-2-ynoic acid typically involves the reaction of 2-methyloxolane with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyloxolan-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The methyloxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(2-Methyloxolan-3-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyloxolan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved in its mechanism of action are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
- 3-(Oxan-3-yl)prop-2-ynoic acid
- 3-(Oxolan-2-yl)prop-2-ynoic acid
Uniqueness
3-(2-Methyloxolan-3-yl)prop-2-ynoic acid is unique due to its specific methyloxolane ring position and the presence of a propiolic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10O3 |
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Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-(2-methyloxolan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O3/c1-6-7(4-5-11-6)2-3-8(9)10/h6-7H,4-5H2,1H3,(H,9,10) |
InChI Key |
GMYFRXWYQGOAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)C#CC(=O)O |
Origin of Product |
United States |
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